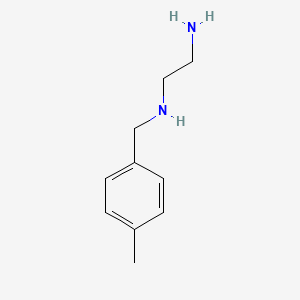

N-(2-aminoethyl)-N-(4-methylbenzyl)amine

Description

N-(2-aminoethyl)-N-(4-methylbenzyl)amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzyl group substituted with a methyl group at the para position

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMIROKBNMLFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902551 | |

| Record name | NoName_3069 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-(4-methylbenzyl)amine typically involves the reaction of 4-methylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzyl chloride+ethylenediamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-(4-methylbenzyl)amine can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions can be carried out using reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-(4-methylbenzyl)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(4-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2-aminoethyl)-N-benzylamine: Lacks the methyl group on the benzyl ring.

N-(2-aminoethyl)-N-(4-chlorobenzyl)amine: Contains a chlorine substituent instead of a methyl group.

N-(2-aminoethyl)-N-(4-methoxybenzyl)amine: Contains a methoxy group instead of a methyl group.

Uniqueness

N-(2-aminoethyl)-N-(4-methylbenzyl)amine is unique due to the presence of the methyl group at the para position of the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall stability.

Biological Activity

N-(2-aminoethyl)-N-(4-methylbenzyl)amine, commonly referred to as AEMBA, is an organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

AEMBA has the molecular formula CHN and a molecular weight of approximately 164.25 g/mol. It is classified as a secondary amine, characterized by the presence of both amine and aromatic functional groups. The compound typically appears as a colorless crystalline solid, and its structure includes an ethylamine backbone, which plays a crucial role in its biological interactions.

Biological Activities

Research indicates that AEMBA exhibits various biological activities, including:

- Antimicrobial Properties : AEMBA has shown potential antimicrobial effects against several pathogens. Studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

- Neuroprotective Effects : Preliminary data suggest that AEMBA interacts with neurotransmitter receptors, which may confer neuroprotective properties. Further investigation using techniques such as surface plasmon resonance could elucidate its binding dynamics.

- Antiparasitic Activity : AEMBA derivatives have been identified in high-throughput screening for their activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Some analogues demonstrated potent antiparasitic effects with EC values in the low micromolar range .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of AEMBA against various bacterial strains. The results indicated that AEMBA exhibited significant inhibition of bacterial growth, comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating a broad spectrum of activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Neuroprotective Mechanism

In vitro studies assessed the neuroprotective effects of AEMBA on neuronal cell lines exposed to oxidative stress. The compound significantly reduced cell death and increased cell viability compared to untreated controls. Mechanistic studies indicated that AEMBA may modulate pathways related to oxidative stress response.

Antiparasitic Efficacy

In vivo studies using murine models infected with Trypanosoma brucei revealed that AEMBA analogues could cure infections at specific dosages. One analogue demonstrated an EC of 0.001 µM and was effective in reducing parasitemia levels significantly .

Summary of Findings

The biological activities of this compound are promising for various therapeutic applications. Its antimicrobial, neuroprotective, and antiparasitic properties highlight its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-N-(4-methylbenzyl)amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-methylbenzylamine with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) may yield the product. Optimization involves adjusting stoichiometry, temperature (70–100°C), and reaction time (12–24 hours). Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can improve purity. Yield optimization may require iterative adjustments to reagent ratios and catalysis (e.g., using NaBH₄ for reductive steps) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the benzyl group (δ 7.1–7.3 ppm for aromatic protons, δ 40–50 ppm for the CH₂ adjacent to the amine). The 2-aminoethyl group shows resonances at δ 2.5–3.0 ppm (NH₂) and δ 1.5–2.0 ppm (CH₂).

- IR : Confirm N-H stretching (3300–3500 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹).

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy of <5 ppm .

Q. How can the purity of this compound be assessed post-synthesis?

- Methodological Answer : Use a combination of TLC (Rf comparison with standards), HPLC (C18 column, acetonitrile/water gradient), and elemental analysis (C, H, N content). Thermal gravimetric analysis (TGA) can detect decomposition impurities (e.g., residual solvents or byproducts) by monitoring weight loss below 200°C .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in catalytic applications?

- Methodological Answer : The 4-methylbenzyl group introduces steric hindrance near the amine, which can modulate ligand-metal coordination in catalysis. Computational studies (DFT) can map electron density distributions and HOMO-LUMO gaps. Experimentally, compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with analogous ligands. Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects on reaction rates .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) with explicit solvent models (water, ethanol) can predict rotational barriers and preferred conformations. Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize geometries and calculate torsional potentials. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .

Q. What strategies can mitigate thermal decomposition of this compound in high-temperature reactions?

- Methodological Answer : TGA-DSC analysis (e.g., heating rate 10°C/min under N₂) identifies decomposition thresholds (>250°C). Stabilization strategies include:

- Additives : Antioxidants (e.g., BHT) or radical scavengers.

- Encapsulation : Mesoporous silica or cyclodextrin inclusion complexes to shield the amine.

- Inert Atmospheres : Conduct reactions under argon to minimize oxidative degradation .

Q. How does the structural modification of this compound affect its interaction with biological macromolecules?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with enzymes (e.g., acetylcholinesterase) or receptors. In vitro assays (e.g., fluorescence quenching or SPR) can quantify interactions with proteins. Compare analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) to assess structure-activity relationships .

Safety and Handling

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritation. Store in a cool, dry place under nitrogen. Waste disposal should follow institutional guidelines for amine-containing compounds, with neutralization (e.g., dilute HCl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.